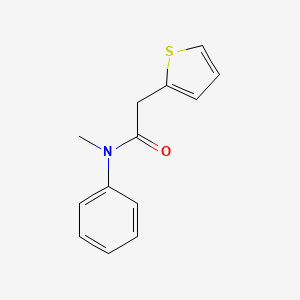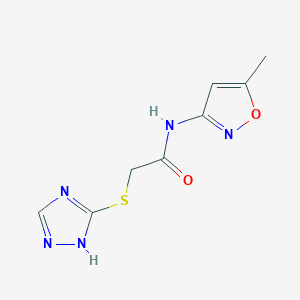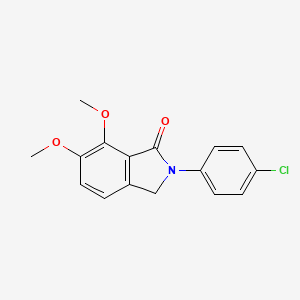![molecular formula C20H21NO5 B5510270 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one](/img/structure/B5510270.png)
8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of this compound and its derivatives has been achieved through various methods, highlighting the adaptability and efficiency of solvent-free conditions and ultrasound-promoted techniques. For instance, solvent-free synthesis under one-pot conditions has yielded novel derivatives with high efficiency, utilizing materials such as 3,4-(methylenedioxy)aniline and aldehydes (Wu Xiao-xi, 2015). Additionally, the use of ultrasound-acceleration has been explored to enhance reaction rates and yields under catalyst-free and solvent-free conditions, offering an environmentally friendly approach (D. Azarifar & D. Sheikh, 2012).
Molecular Structure Analysis
The molecular structure of related compounds exhibits conformational and configurational disorder, as evidenced by studies involving X-ray diffraction, NMR, and computational modeling. Such studies have provided insights into the complex chain of rings and hydrogen-bonded chains characteristic of these molecules, as well as their enantiomeric configurations (Paola Cuervo et al., 2009).
Chemical Reactions and Properties
Research has shown the versatility of these compounds in engaging in various chemical reactions, offering a rich library for further exploration in medicinal chemistry and other applications. Notable reactions include multi-component reactions facilitated by eco-friendly catalysts like TiO2 nanoparticles (Diksha Bhardwaj et al., 2019).
科学的研究の応用
Aldose Reductase Inhibitors and Antioxidant Activities
Research has shown that compounds related to 8-(3,4-diethoxyphenyl)-7,8-dihydro[1,3]dioxolo[4,5-g]quinolin-6(5H)-one have been designed as potent aldose reductase inhibitors. These inhibitors are significant in managing diabetic complications by preventing the accumulation of sorbitol, which can lead to cellular damage. Additionally, some of these compounds have demonstrated potent antioxidant activities, suggesting a dual therapeutic potential in treating diabetic complications by both inhibiting aldose reductase and mitigating oxidative stress (Qin et al., 2015).
Solvent-Free Synthesis Methods
There has been a focus on developing solvent-free, eco-friendly synthesis methods for compounds similar to this compound. These methods aim to reduce the environmental impact of chemical syntheses by eliminating the need for solvents. The synthesis of these compounds under solvent-free conditions using one-pot methodologies indicates a move towards more sustainable chemistry practices (Wu Xiao-xi, 2015).
Antibacterial Agents
Some derivatives of this compound have been studied for their antibacterial properties. These studies have aimed at understanding the structure-activity relationships to design compounds that are effective against a range of bacterial pathogens while minimizing potential side effects (Sánchez et al., 1995).
Green Chemistry Approaches
Research into the synthesis of 8-aryl-7,8-dihydro-[1,3]-dioxolo[4,5-g]quinolin-6(5H)-ones using green chemistry principles, such as the use of TiO2 nanoparticles and ultrasound acceleration, has been reported. These approaches highlight the potential for efficient, eco-friendly synthesis methods that reduce harmful chemical use and energy consumption (Bhardwaj et al., 2019).
特性
IUPAC Name |
8-(3,4-diethoxyphenyl)-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]quinolin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-3-23-16-6-5-12(7-17(16)24-4-2)13-9-20(22)21-15-10-19-18(8-14(13)15)25-11-26-19/h5-8,10,13H,3-4,9,11H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABMQEKPAJPOABW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2CC(=O)NC3=CC4=C(C=C23)OCO4)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S*,4R*)-4-(3-methoxyphenyl)-1-[(2-methoxypyridin-3-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5510195.png)


![1-methyl-3-(4-phenoxyphenyl)-4-[(2-phenyl-1-azetidinyl)methyl]-1H-pyrazole](/img/structure/B5510231.png)
![4-({2-[(3-methylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B5510232.png)


![N-(4-fluorophenyl)-4-oxo-4-[2-(2-thienylmethylene)hydrazino]butanamide](/img/structure/B5510250.png)
![2-[4-(dimethylamino)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5510257.png)
![2-{1-[3-(1H-indazol-1-yl)propyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5510263.png)
![8-[rel-(1R,5S,6r)-3-azabicyclo[3.1.0]hex-6-ylcarbonyl]-3-(2-ethylbutyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one hydrochloride](/img/structure/B5510284.png)
![(1S*,5R*)-3-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)methyl]-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5510292.png)
![N,N-dimethyl-6-[4-(2-pyrimidinylcarbonyl)-1-piperazinyl]-3-pyridazinamine](/img/structure/B5510294.png)
![3-cyclopentyl-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-ethylpropanamide](/img/structure/B5510302.png)